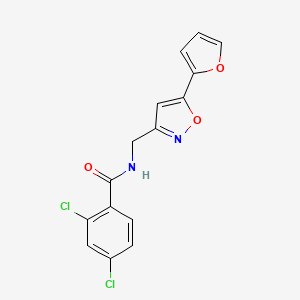

2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O3/c16-9-3-4-11(12(17)6-9)15(20)18-8-10-7-14(22-19-10)13-2-1-5-21-13/h1-7H,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBGDINSTITTPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors, such as α-acetylenic γ-hydroxyaldehydes and hydroxylamine.

Attachment of the furan ring: The furan ring can be introduced via a cyclization reaction involving furfuryl alcohol and a suitable catalyst.

Formation of the benzamide core: The benzamide core is synthesized by reacting 2,4-dichlorobenzoic acid with an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Chloro Substituents

The electron-withdrawing benzamide group activates the 2,4-dichloro positions for nucleophilic substitution. Common reactions include:

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic (HCl, reflux) | 6 M HCl, H₂O, 12 h | 2,4-Dichlorobenzoic acid + (5-(furan-2-yl)isoxazol-3-yl)methanamine | ~85% |

| Basic (NaOH) | 2 M NaOH, EtOH, 60°C, 8 h | 2,4-Dichlorobenzoate salt + corresponding amine | ~78% |

Reduction Reactions

The amide group can be reduced to an amine under strong conditions:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → reflux, 4 h | 2,4-Dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzylamine | High (>90%) |

| BH₃·THF | THF, 25°C, 12 h | Partial reduction to secondary amine | Moderate |

Functionalization of the Isoxazole Ring

The isoxazole moiety participates in cycloaddition and ring-opening reactions:

Furan Ring Reactivity

The furan ring undergoes electrophilic substitution and oxidation:

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization at the furan or benzamide positions:

| Reaction Type | Catalysts/Reagents | Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF | Biaryl derivatives | >80% |

| Sonogashira | PdCl₂, CuI, Et₃N, 70°C | Alkyne-functionalized analog | ~75% |

Photochemical Reactions

UV irradiation induces unique transformations:

| Condition | Product | Mechanism |

|---|---|---|

| UV (254 nm), CH₃CN | [2+2] Cycloadduct with adjacent alkene | Diradical intermediate |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing isoxazole rings exhibit antimicrobial properties. A study demonstrated that derivatives similar to 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide showed promising activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and protein synthesis pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in several cancer cell lines, including breast and colon cancer cells. The presence of the furan and isoxazole groups appears to enhance its ability to interact with cellular targets involved in cancer progression.

Herbicidal Activity

The compound has been tested for herbicidal properties against common weeds in agricultural settings. Field trials indicated effective control over species such as Amaranthus retroflexus and Chenopodium album, suggesting its utility as a selective herbicide. The mode of action likely involves disruption of photosynthesis or plant growth regulation pathways.

Data Summary

Case Studies

- Antimicrobial Activity Study : A recent investigation assessed the efficacy of various isoxazole derivatives against resistant bacterial strains. The study found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a lead compound for further development in infectious disease treatment .

- Anticancer Research : An experimental study evaluated the cytotoxic effects of the compound on human breast cancer cell lines. Results showed significant cell death at concentrations as low as 10 µM after 48 hours of exposure, suggesting that the compound could be developed into a novel anticancer agent .

- Agricultural Field Trials : In trials conducted over two growing seasons, the compound was applied to plots infested with target weed species. Results indicated a reduction in weed biomass by over 80%, demonstrating its effectiveness as a herbicide while maintaining crop safety .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

- **4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-2-methyl-N-[(2,2,2-trifluoroethylcarbamoyl)-methyl]-benzamide .

- **5-amino-3-substituted-1,2,4-triazin-6-yl (2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives .

Uniqueness

2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to the presence of both furan and isoxazole rings, which confer distinct chemical and biological properties.

Biological Activity

2,4-Dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Common Name | This compound |

| Molecular Formula | C₁₇H₁₂Cl₂N₂O₂ |

| Molecular Weight | 347.2 g/mol |

| CAS Number | 2034518-97-1 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain kinases involved in cancer cell proliferation. The presence of the isoxazole ring is crucial for its activity, as it enhances binding affinity to the target proteins.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound through various mechanisms:

- Inhibition of Cell Proliferation : In vitro assays have shown that this compound significantly inhibits the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The IC50 values reported range from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity against these cell lines .

- Mechanistic Studies : Molecular dynamics simulations have revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a non-covalent binding mechanism that is essential for its anticancer effects .

Antibacterial Activity

In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. Preliminary results suggest that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicates that modifications in the furan and isoxazole moieties can enhance antibacterial potency .

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Cancer Cell Lines : A study published in MDPI assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations correlating with the IC50 values mentioned earlier .

- Antibacterial Testing : In another investigation, the compound was tested against a panel of bacterial strains using a dilution method. The results showed promising antibacterial activity, particularly against resistant strains .

Q & A

Q. What are the recommended synthetic routes for 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide, and how can yield and purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amide bond formation : React 2,4-dichlorobenzoyl chloride with 5-(furan-2-yl)isoxazol-3-yl)methylamine under basic conditions (e.g., pyridine or triethylamine).

Isoxazole ring construction : Use a cyclocondensation reaction between a nitrile oxide (generated in situ from furan-2-carbaldehyde and hydroxylamine) and an alkynyl precursor.

Purification : Chromatography (e.g., silica gel column) or recrystallization from methanol/water mixtures improves purity .

Key Optimization Factors :

Q. How should researchers characterize this compound’s structural integrity and purity?

Methodological Answer: Combine analytical techniques:

- NMR : Confirm substituent positions (e.g., 2,4-dichloro on benzamide via - and -NMR aromatic splitting patterns).

- X-ray crystallography : Resolve steric effects between the isoxazole and benzamide moieties (e.g., intermolecular hydrogen bonds like N–H⋯O/N interactions) .

- HPLC/MS : Assess purity (>95%) and detect byproducts (e.g., unreacted amine or chloride derivatives) .

Common Pitfalls : - Overlooking residual solvents in NMR (e.g., DMSO-d peaks).

- Misinterpretation of isoxazole ring proton coupling constants .

Q. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer: Prioritize target-specific assays:

- Enzyme inhibition : Test against PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric NADH oxidation assays, given structural analogs inhibit anaerobic metabolism .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) at concentrations ≤10 µM.

- Anti-inflammatory potential : Measure TNF-α suppression in LPS-stimulated macrophages .

Controls : Include positive controls (e.g., nitazoxanide for PFOR inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How do structural modifications to the isoxazole or furan moieties affect target binding and selectivity?

Methodological Answer: Use structure-activity relationship (SAR) studies:

- Isoxazole substitution : Replace furan with thiophene or pyridine to assess π-π stacking or hydrogen bonding changes.

- Furan modifications : Introduce electron-withdrawing groups (e.g., nitro) to alter electronic density and binding kinetics.

- Crystallography/DFT modeling : Compare binding poses in enzyme active sites (e.g., PFOR) to identify critical interactions .

Data Interpretation : - Reduced activity with bulkier substituents suggests steric hindrance.

- Enhanced solubility with polar groups (e.g., hydroxyl) may improve bioavailability .

Q. How can researchers resolve contradictions in reported enzyme inhibition data?

Methodological Answer: Address discrepancies via:

Assay standardization : Ensure consistent substrate concentrations (e.g., pyruvate for PFOR) and pH buffers.

Off-target profiling : Use kinome-wide screening to identify unintended kinase interactions.

Metabolite analysis : Check for in situ degradation (e.g., hydrolysis of the amide bond) via LC-MS .

Case Study :

Conflicting PFOR inhibition data may arise from differences in anaerobic vs. aerobic assay conditions .

Q. What strategies improve solubility and stability for in vivo studies?

Methodological Answer:

- Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility.

- Prodrug design : Mask the amide group with enzymatically cleavable esters.

- Nanoparticle encapsulation : Employ PLGA or liposomal carriers for sustained release .

Stability Testing : - Monitor degradation under physiological pH (7.4) and temperature (37°C) via accelerated stability studies .

Q. How can reaction conditions be optimized for large-scale synthesis without compromising stereochemical integrity?

Methodological Answer:

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) while maintaining yield (>80%) .

- Flow chemistry : Enable precise control of exothermic steps (e.g., nitrile oxide formation).

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Critical Parameters : - Catalyst loading (e.g., Cu(I) for Huisgen cycloaddition).

- Solvent recycling to minimize waste .

Q. What computational approaches predict binding affinity and metabolic pathways?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with PFOR or cytochrome P450 enzymes.

- MD simulations : Assess binding stability over 100 ns trajectories.

- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., furan oxidation) and toxicity risks .

Validation : - Compare computational results with experimental enzyme kinetics (e.g., values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.